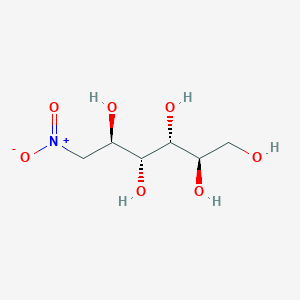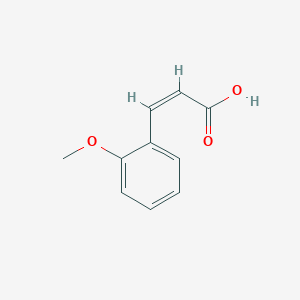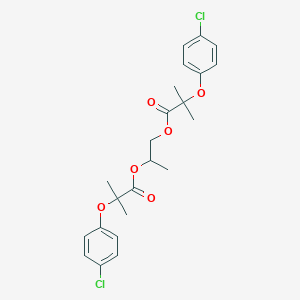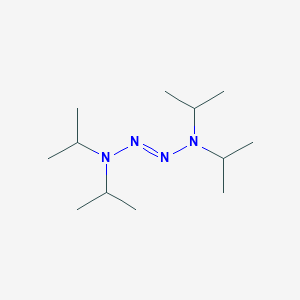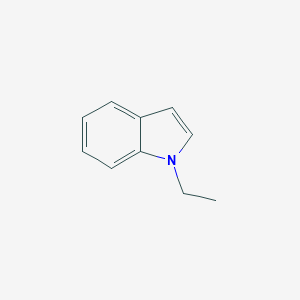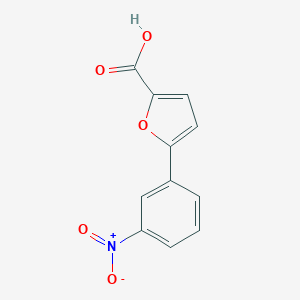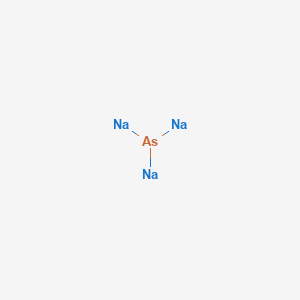
1H-咪唑-4-甲醇,5-甲基-2-苯基-
描述
Synthesis Analysis
The synthesis of imidazole derivatives, including those similar to 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, involves several key steps, often starting from simple carbonyl compounds. For example, (1-methyl-1H-imidazol-2-yl) methanol derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride. These methods highlight the versatility of imidazole synthesis, allowing for the introduction of various functional groups, including the methanol group (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, such as 1H-Imidazole-4-methanol, 5-methyl-2-phenyl-, is characterized by the presence of weak intramolecular hydrogen bonds and π–π stacking interactions. These interactions play a significant role in the stabilization of the compound's crystal structure, as observed in related compounds (Hu & Chen, 2015).
Chemical Reactions and Properties
Imidazole derivatives participate in a variety of chemical reactions, including oxidation and condensation with amines to form imines and bisimines. These reactions are pivotal in modifying the chemical structure and properties of imidazole compounds for specific applications (Pařík & Chlupatý, 2014).
Physical Properties Analysis
The physical properties of 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- and related compounds, such as vapor pressures and enthalpies of vaporization, have been measured to understand their behavior in different conditions. Such properties are essential for the application of these compounds in various fields (Emel’yanenko, Kaliner, Strassner, & Verevkin, 2017).
Chemical Properties Analysis
The chemical properties of imidazole derivatives are influenced by their functional groups and substituents. These properties determine the compound's reactivity, stability, and application potential in synthesis and pharmaceutical development. For instance, the reaction of imidazole compounds with nitric oxide can lead to the formation of novel oxadiazoles, demonstrating the chemical versatility of the imidazole ring (Bohle & Perepichka, 2009).
科学研究应用
杂环化合物合成
某些杂环化合物的反应性使其成为合成各种杂环类(包括吡唑并咪唑、-噻唑、螺吡啶等)的宝贵构件。这些化合物在温和的反应条件下作为染料和其他杂环化合物的必要中间体,展示了特定咪唑衍生物在有机合成和染料生产中的关键作用 (Gomaa & Ali, 2020)。
药理应用
咪唑支架(包括 1H-咪唑-4-甲醇的变体)以其显著的药理活性而闻名。已发现特定衍生物是 p38 丝裂原活化蛋白 (MAP) 激酶等酶的选择性抑制剂,这对于控制促炎细胞因子的释放至关重要。这些使用咪唑支架设计的抑制剂强调了通过靶向特定酶治疗炎症性疾病和其他疾病的治疗潜力 (Scior 等人,2011)。
抗菌活性
基于咪唑的化合物表现出广泛的抗菌活性,使其在开发抗真菌和杀菌药物方面具有价值。这些活性突出了咪唑衍生物作为创建新药以对抗微生物耐药性和新菌株开发的基础化合物的潜力 (美国信息技术与应用科学研究杂志,2022)。
缓蚀
咪唑啉及其衍生物(在结构上与咪唑相关)被广泛用作石油工业中的缓蚀剂。它们的功效归因于它们在金属表面形成保护膜的能力,展示了咪唑相关化合物在医药之外在工业应用中的多功能性 (Sriplai & Sombatmankhong, 2023)。
金属有机骨架 (MOF)
咪唑连接基在金属有机骨架 (MOF) 的形成中起着至关重要的作用,包括沸石咪唑盐骨架 (ZIF)。由于其独特的物理化学性质,这些材料被用于各种应用中。将基于咪唑的连接基纳入 MOF 突出了该材料在纳米技术、催化和储气方面的创新用途 (Sankar 等人,2019)。
属性
IUPAC Name |
(5-methyl-2-phenyl-1H-imidazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-14)13-11(12-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEBPOOTFCZRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074821 | |
| Record name | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |
CAS RN |
13682-32-1 | |
| Record name | 4-Methyl-2-phenyl-1H-imidazole-5-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13682-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-phenyl-1H-imidazole-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013682321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-4-methanol, 5-methyl-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-phenyl-1H-imidazole-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.792 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

